

# An In-depth Technical Guide to the Chemical Properties of 2-(hydroxymethyl)menthol

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## Compound of Interest

Compound Name: 2-(Hydroxymethyl)menthol

Cat. No.: B15176484

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-(hydroxymethyl)menthol**. Due to the limited availability of direct experimental data for this specific derivative, this document combines known information with theoretically derived properties based on the well-characterized parent compound, (-)-menthol. This guide covers the compound's identity, physicochemical properties, proposed synthesis and purification protocols, predicted spectral characteristics, and a discussion of its potential biological activities. The information is presented to support further research and development activities involving this menthol derivative.

## Compound Identification

**2-(hydroxymethyl)menthol** is a derivative of menthol, a naturally occurring cyclic monoterpene alcohol. The introduction of a hydroxymethyl group (-CH<sub>2</sub>OH) to the menthol scaffold is expected to alter its physicochemical properties, such as polarity and reactivity, which may, in turn, influence its biological activity.

Identifier	Value	Source
IUPAC Name	(1R,2S,5R)-2-(hydroxymethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol	Inferred
Synonyms	2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol; Cyclohexanemethanol, 2-hydroxy- $\alpha,\alpha$ ,4-trimethyl-	[1][2]
CAS Number	51210-01-6	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>2</sub>	[1][2]
Molecular Weight	186.29 g/mol	[1][2]
Canonical SMILES	CC1CCC(C(C1CO)O)C(C)C	[1]
InChI Key	InChIKey=QZJVRCSWUNXYE N-UHFFFAOYSA-N	[1]

## Physicochemical Properties

The majority of the available data on the physical properties of **2-(hydroxymethyl)menthol** are estimations. These predicted values are useful for initial experimental design and are summarized below.

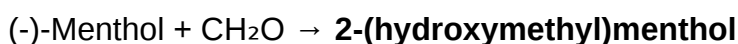
Property	Value	Source
Boiling Point	291.00 to 292.00 °C @ 760.00 mm Hg (estimated)	[3]
Flash Point	270.00 °F (132.30 °C) (estimated)	[3]
Water Solubility	234.2 mg/L @ 25 °C (estimated)	[3]
logP (o/w)	2.047 (estimated)	[3]
Assay	95.00 to 100.00 %	[3]

## Experimental Protocols

### Proposed Synthesis: Hydroxymethylation of (-)-Menthol

A plausible synthetic route to **2-(hydroxymethyl)menthol** is the base-catalyzed hydroxymethylation of (-)-menthol using formaldehyde. This reaction, a form of aldol condensation, introduces a hydroxymethyl group at the  $\alpha$ -position to the hydroxyl group of menthol.

Reaction:

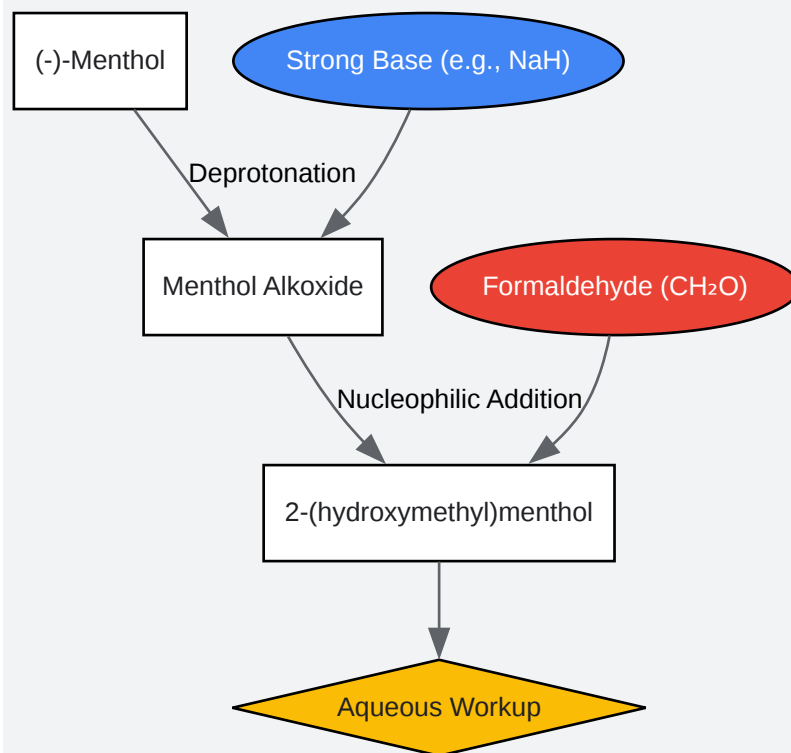


Proposed Protocol:

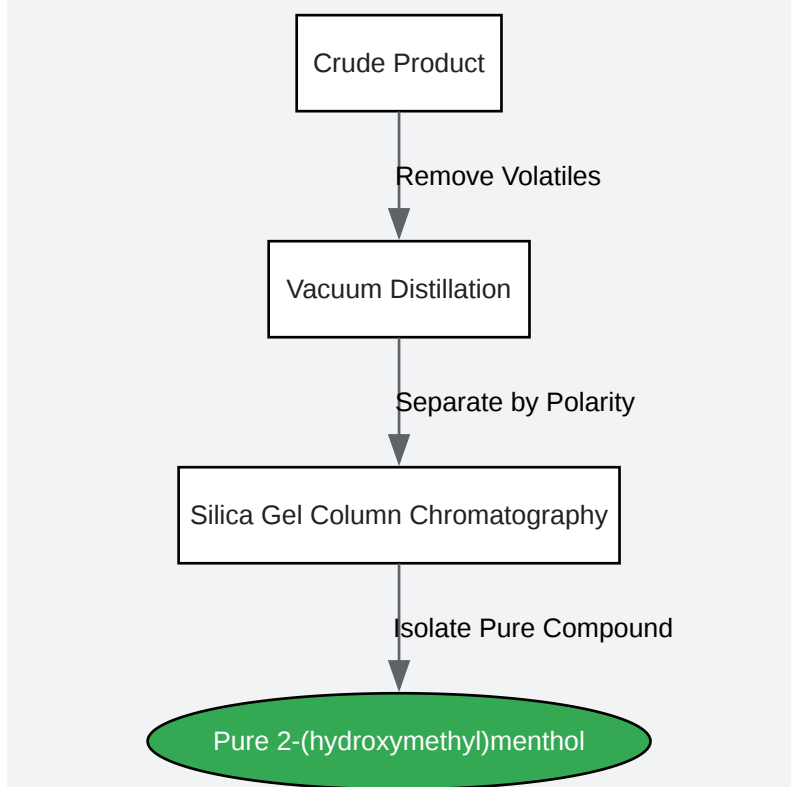
- **Reactant Preparation:** In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve (-)-menthol in a suitable aprotic solvent (e.g., tetrahydrofuran).
- **Base Addition:** Add a catalytic amount of a strong base, such as sodium hydride or potassium tert-butoxide, to the solution at room temperature to deprotonate the hydroxyl group of menthol, forming the corresponding alkoxide.
- **Formaldehyde Addition:** Slowly add a solution of formaldehyde (e.g., paraformaldehyde depolymerized by heating) in the same solvent to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether or ethyl acetate), and perform a liquid-liquid extraction.
- **Washing:** Wash the organic layer sequentially with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

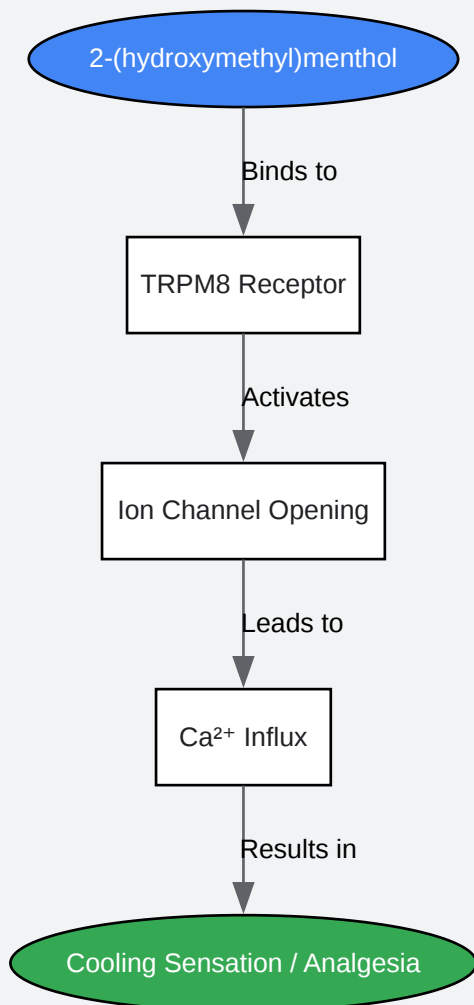
## Proposed Synthesis of 2-(hydroxymethyl)menthol



## Purification Workflow for 2-(hydroxymethyl)menthol



## Hypothesized TRPM8 Activation by 2-(hydroxymethyl)menthol



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## References

- 1. 2-(Hydroxymethyl)menthol | C<sub>11</sub>H<sub>22</sub>O<sub>2</sub> | CID 3016625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(hydroxymethyl) menthol [flavscents.com]

- 3. 2-(hydroxymethyl) menthol, 51210-01-6 [thegoodscentscopy.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-(hydroxymethyl)menthol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176484#2-hydroxymethyl-menthol-chemical-properties]

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